molecular formula C13H11NO4 B286495 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione

Numéro de catalogue B286495
Poids moléculaire: 245.23 g/mol
Clé InChI: BGCUNQYSYKNKNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the early 1990s, and its mechanism of action has been extensively studied since then.

Mécanisme D'action

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. It binds to the ATP-binding site of the kinase domain of VEGF receptor 2 (VEGFR2), which prevents the autophosphorylation of the receptor and downstream signaling events that are required for angiogenesis and tumor growth. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione also inhibits the activity of other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
The inhibition of VEGFR2 and other receptor tyrosine kinases by 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione leads to a decrease in angiogenesis and tumor growth. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in tumor metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its specificity for VEGFR2 and other receptor tyrosine kinases involved in tumor growth and angiogenesis. This specificity makes it a promising anti-cancer agent with fewer side effects compared to other non-specific kinase inhibitors. However, one limitation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to develop more potent and selective VEGFR2 inhibitors based on the structure of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione. Furthermore, the development of new drug delivery systems may improve the solubility and bioavailability of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione, making it more effective in vivo. Finally, the investigation of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione in other diseases, such as macular degeneration and diabetic retinopathy, may lead to new therapeutic applications for this compound.

Méthodes De Synthèse

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione involves the reaction of 3-(1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione with an N-acylated derivative of L-tyrosine. The reaction is catalyzed by a palladium catalyst and proceeds through a Heck-type coupling reaction. The resulting product is then purified through column chromatography to obtain pure 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione.

Applications De Recherche Scientifique

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Therefore, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-pyran-2,6(3H)-dione has been investigated as a potential anti-cancer agent.

Propriétés

Formule moléculaire

C13H11NO4

Poids moléculaire

245.23 g/mol

Nom IUPAC

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione

InChI

InChI=1S/C13H11NO4/c15-11-6-5-10(13(17)18-11)14-7-8-3-1-2-4-9(8)12(14)16/h1-4,10H,5-7H2

Clé InChI

BGCUNQYSYKNKNX-UHFFFAOYSA-N

SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

SMILES canonique

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.